molecular formula C10H11ClOS B561030 Benzo[b]thiophene-4-carbonyl chloride,4,5,6,7-tetrahydro-4-methyl-(9ci) CAS No. 106051-05-2

Benzo[b]thiophene-4-carbonyl chloride,4,5,6,7-tetrahydro-4-methyl-(9ci)

Cat. No.: B561030
CAS No.: 106051-05-2
M. Wt: 214.707
InChI Key: APWVXIUQFJZLKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzo[b]thiophene-4-carbonyl chloride, 4,5,6,7-tetrahydro-4-methyl-(9CI): is a chemical compound with the molecular formula C10H11ClOS and a molecular weight of 214.71 g/mol This compound is a derivative of benzo[b]thiophene, a heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzo[b]thiophene-4-carbonyl chloride, 4,5,6,7-tetrahydro-4-methyl-(9CI) typically involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with carbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as pyridine, to facilitate the formation of the carbonyl chloride derivative .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to obtain the desired product with high purity .

Scientific Research Applications

Chemistry: In chemistry, Benzo[b]thiophene-4-carbonyl chloride, 4,5,6,7-tetrahydro-4-methyl-(9CI) is used as an intermediate in the synthesis of various heterocyclic compounds.

Biology and Medicine: The compound has shown promise in biological and medicinal research. It has been studied for its potential as an inhibitor of enzymes involved in cancer cell metabolism, such as PDK1 and LDHA. These enzymes play a crucial role in the reprogramming of glucose metabolism in cancer cells, making the compound a potential candidate for cancer therapy .

Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical structure makes it suitable for the development of novel materials with specific properties, such as conductivity or fluorescence .

Mechanism of Action

The mechanism of action of Benzo[b]thiophene-4-carbonyl chloride, 4,5,6,7-tetrahydro-4-methyl-(9CI) involves its interaction with specific molecular targets. For example, as an inhibitor of PDK1 and LDHA, the compound binds to the active sites of these enzymes, preventing their normal function. This inhibition disrupts the metabolic pathways in cancer cells, leading to reduced cell proliferation and increased cell death .

Comparison with Similar Compounds

Uniqueness: Benzo[b]thiophene-4-carbonyl chloride, 4,5,6,7-tetrahydro-4-methyl-(9CI) is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit key enzymes involved in cancer metabolism sets it apart from other similar compounds .

Properties

CAS No.

106051-05-2

Molecular Formula

C10H11ClOS

Molecular Weight

214.707

IUPAC Name

4-methyl-6,7-dihydro-5H-1-benzothiophene-4-carbonyl chloride

InChI

InChI=1S/C10H11ClOS/c1-10(9(11)12)5-2-3-8-7(10)4-6-13-8/h4,6H,2-3,5H2,1H3

InChI Key

APWVXIUQFJZLKU-UHFFFAOYSA-N

SMILES

CC1(CCCC2=C1C=CS2)C(=O)Cl

Synonyms

Benzo[b]thiophene-4-carbonyl chloride, 4,5,6,7-tetrahydro-4-methyl- (9CI)

Origin of Product

United States

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